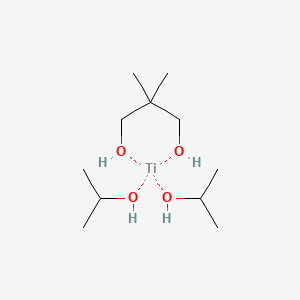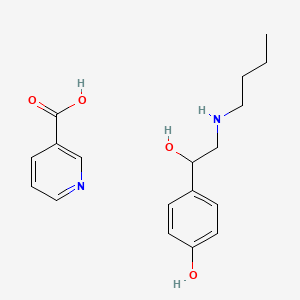
4,4'-Dithiobis(salicylic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dithiobis(salicylic) acid: is an organic compound with the molecular formula C14H10O6S2 and a molecular weight of 338.36 g/mol . It is a derivative of salicylic acid, characterized by the presence of two salicylic acid molecules linked by a disulfide bond. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dithiobis(salicylic) acid typically involves the oxidation of 4-mercaptosalicylic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dithiobis(salicylic) acid may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dithiobis(salicylic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 4-mercaptosalicylic acid.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 4-Mercaptosalicylic acid.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
4,4’-Dithiobis(salicylic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of 4,4’-Dithiobis(salicylic) acid involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo redox reactions, leading to the modification of protein structures and functions. This compound can inhibit enzymes by forming disulfide bonds with active site cysteine residues, thereby altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: A precursor to 4,4’-Dithiobis(salicylic) acid, known for its anti-inflammatory and keratolytic properties.
4-Mercaptosalicylic acid: A related compound with a thiol group instead of a disulfide bond.
Acetylsalicylic acid (Aspirin): A widely used analgesic and anti-inflammatory agent.
Uniqueness
4,4’-Dithiobis(salicylic) acid is unique due to its disulfide bond, which imparts distinct redox properties and the ability to form reversible covalent bonds with proteins. This makes it valuable in biochemical research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
94231-96-6 |
|---|---|
Molekularformel |
C14H10O6S2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-[(4-carboxy-3-hydroxyphenyl)disulfanyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-11-5-7(1-3-9(11)13(17)18)21-22-8-2-4-10(14(19)20)12(16)6-8/h1-6,15-16H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
RYKHFZFTJQLJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


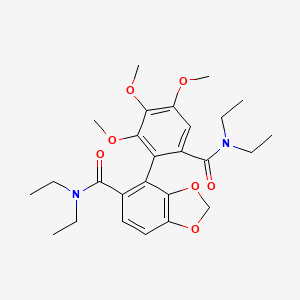

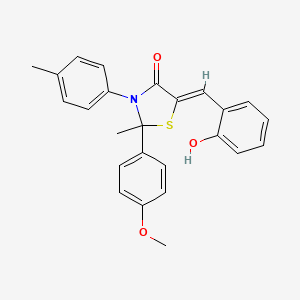
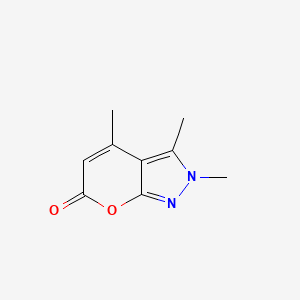

![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)


